2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline
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Overview
Description
2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through the condensation of appropriate diamines with dioles in a vapor phase or through the dehydrogenation of piperazine.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the pyrazine derivative reacts with piperidine under suitable conditions.
Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors, such as anilines or nitrobenzenes, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Tetrahydrofuran, ethanol, acetic acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols or amines .
Scientific Research Applications
2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound can be used as a tool in biological studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline involves its interaction with specific molecular targets in biological systems. The compound may exert its effects through the following pathways:
Binding to Enzymes: The compound can bind to enzymes involved in key biological processes, inhibiting their activity and leading to therapeutic effects.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
DNA Intercalation: The quinoline core of the compound can intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline can be compared with other similar compounds to highlight its uniqueness:
Quinoline Derivatives: Compounds like chloroquine and quinine also contain the quinoline core but differ in their substituents and biological activities.
Pyrazine Derivatives: Compounds such as pyrazinamide and pyrazinecarboxamide share the pyrazine moiety but have different pharmacological properties.
Piperidine Derivatives: Compounds like piperidine and piperazine are structurally related but lack the quinoline and pyrazine components, leading to different biological activities.
Properties
Molecular Formula |
C19H20N4O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinoline |
InChI |
InChI=1S/C19H20N4O/c1-2-4-17-16(3-1)5-6-18(22-17)23-11-7-15(8-12-23)14-24-19-13-20-9-10-21-19/h1-6,9-10,13,15H,7-8,11-12,14H2 |
InChI Key |
VTPXQFZODNLEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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